3-Cycloheptylmorpholine
Description
3-Cycloheptylmorpholine is a morpholine derivative characterized by a seven-membered cycloheptyl ring attached to the nitrogen atom of the morpholine scaffold. Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-cycloheptylmorpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)11-9-13-8-7-12-11/h10-12H,1-9H2 |
InChI Key |
SYEMRUWMXGITQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with diethylene glycol. The process includes:
Cycloheptylamine: This is reacted with diethylene glycol in the presence of a strong acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Purification: The final product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
3-Cycloheptylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cycloheptylmorpholine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The compound’s effects are mediated through pathways involving nitrogen and oxygen atoms in the morpholine ring, which can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: No direct studies on this compound were identified in the evidence. Comparisons rely on extrapolation from smaller cycloalkyl and aryl analogs.
- Trends in Activity : Larger cycloalkyl groups (e.g., cycloheptyl) may improve pharmacokinetic profiles but pose synthetic challenges due to increased ring strain and purification complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
